2-Nonyl-4-hydroxyquinoline N-oxide

cytochrome b6f complex proton translocation thylakoid electrophysiology

Researchers studying Q-cycle mechanisms face a critical challenge: most bc1 inhibitors occupy both Qi and Qo sites, confounding electron-transfer dissection. NQNO (CAS 316-66-5) solves this with exclusive, crystallographically verified Qi-site binding (PDB 2E75, 4H0L), enabling clean Q-cycle bifurcation studies. • Induces O₂·⁻ in submitochondrial particles-positive control for mitochondrial ROS assays. • Uncouples oxidative phosphorylation in plant mitochondria, unlike antimycin A. • ≥98% purity; available from stock for immediate global dispatch.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
CAS No. 316-66-5
Cat. No. B1207682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonyl-4-hydroxyquinoline N-oxide
CAS316-66-5
Synonymsnonyl-4-hydroxyquinoline-N-oxide
NQ-N-oxide
NQNO
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
InChIInChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19(15)21/h9-10,12-14,21H,2-8,11H2,1H3
InChIKeyJYFNTDPGDPZMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NQNO: Qi/Qn-Site Inhibitor for bc1/b6f Complexes


2-Nonyl-4-hydroxyquinoline N-oxide (NQNO, CAS 316-66-5), a 4-hydroxy-2-alkylquinoline N-oxide with a nine-carbon nonyl side chain, functions as a high‑affinity inhibitor of the ubiquinol‑cytochrome c oxidoreductase (bc1) and cytochrome b6f complexes [1]. First isolated as a secondary metabolite from Pseudomonas aeruginosa, NQNO occupies the Qi (ubiquinone‑reduction) site of the bc1 complex and the homologous Qn site of the b6f complex, where it competes with native ubiquinone and arrests electron transfer [2]. X‑ray crystallographic structures at resolutions of 3.2–3.25 Å have resolved the inhibitor within these binding pockets, enabling detailed mapping of its molecular interactions with conserved cytochrome b/b6 residues [3].

Why NQNO Cannot Be Substituted


Although NQNO shares a 4‑hydroxyquinoline N‑oxide core with its shorter‑chain homolog HQNO (2‑heptyl‑4‑hydroxyquinoline N‑oxide), the length of the alkyl substituent determines both inhibitory potency and binding‑site occupancy in cytochrome bc complexes [1]. Moreover, even among agents that target the same Qi/Qn pocket (e.g., antimycin A), NQNO elicits a distinct functional outcome: it uncouples oxidative phosphorylation in plant mitochondria, whereas antimycin A does not [2]. Across Q‑cycle inhibitors, NQNO uniquely combines high‑affinity Qi/Qn‑site binding with an inability to block the Qo/Qp site, a property that distinguishes it from dual‑site ligands such as stigmatellin and tridecyl‑stigmatellin [3]. These differences are not academic; they directly affect experimental design in respiration assays, superoxide‑generation studies, and crystallographic mapping of proton‑transfer pathways. Substituting NQNO with a seemingly analogous inhibitor therefore risks introducing both quantitative and qualitative artifacts into functional data.

NQNO: Comparative Evidence vs. Key Inhibitors


Proton Uptake Inhibition: Potency vs. HQNO

In flash‑illuminated pea thylakoids under oxidising conditions, NQNO inhibited proton uptake with a half‑maximal concentration (c½) of 0.1 µM, whereas its C7‑alkyl analog HQNO required a 17‑fold higher concentration of 1.7 µM to achieve the same effect [1]. The valinomycin‑stimulated proton uptake—a measure of Q‑cycle activity—was even more sensitive to NQNO (c½ < 0.05 µM) than to HQNO (c½ = 0.6 µM) [1].

cytochrome b6f complex proton translocation thylakoid electrophysiology photosynthesis inhibitors

Superoxide Induction vs. Myxothiazol Suppression

In bovine heart submitochondrial particles oxidizing succinate, NQNO (referred to as NoHOQnO) actively induces superoxide (O₂·⁻) generation, as does antimycin A. In contrast, myxothiazol—a classical Qo‑site inhibitor—fails to induce superoxide and instead suppresses its formation [1]. This functional dichotomy is attributed to the stabilization of an auto‑oxidizable ubisemiquinone intermediate at centre o of the Q‑cycle by NQNO, an effect not shared by Qo‑site‑specific inhibitors [1].

reactive oxygen species mitochondrial respiratory chain bc1 complex Qo site ubisemiquinone auto‑oxidation

Uncoupling Oxidative Phosphorylation vs. Antimycin A

In mung bean mitochondria respiring on succinate, both NQNO (NOQNO) and antimycin A produce a maximal inhibition of state‑3 respiration of 70–80% and exhibit identical stoichiometric titers of 0.22 mµmoles/mg protein for half‑maximal inhibition [1]. Critically, however, NQNO additionally uncouples oxidative phosphorylation—a secondary activity completely absent with antimycin A under identical experimental conditions [1].

plant mitochondrial respiration oxidative phosphorylation uncoupling bc1 complex inhibition

Qi/Qn-Site Exclusivity vs. Dual-Site Inhibitors

X‑ray crystallographic analysis of the mitochondrial bc1 complex reveals that NQNO and antimycin A occupy different sub‑regions of the Qi pocket, each competing with ubiquinone for binding but through distinct molecular contacts [1]. In the photosynthetic cytochrome b6f complex, NQNO binds exclusively at the Qn (quinone‑reduction) site, whereas tridecyl‑stigmatellin (TDS) occupies both the Qp (quinol‑oxidation) and Qn sites [2]. This site exclusivity is confirmed by crystallographic structures at 3.2–3.25 Å resolution [1][2].

crystal structure bc1 complex Qi site b6f complex Qn site inhibitor binding mode

Qi/Qn-Site Binding Differentiation from DBMIB

Functional and spectroscopic studies of the chloroplast cytochrome bf complex demonstrate that NQNO and 2,5‑dibromo‑3‑methyl‑6‑isopropyl‑p‑benzoquinone (DBMIB) inhibit electron transfer at two non‑overlapping sites [1]. NQNO acts primarily at the quinone‑reductase site (Qc, homologous to Qi/Qn), whereas DBMIB targets the quinol‑oxidase site (Qz, homologous to Qo/Qp) [1]. This site‑specificity is further supported by proton‑uptake assays, where NQNO fails to affect the ΔHn+ signal that is sensitive to Qp‑site inhibitors [2].

cytochrome bf complex quinone binding sites Q‑cycle inhibition electrogenic reaction

NQNO Research Applications


Qi- vs. Qo-Site Inhibition in bc1 Complex

NQNO is the inhibitor of choice when a Qi‑site‑specific blockade is required without confounding Qo‑site occupancy. Its exclusive Qi‑site binding—demonstrated crystallographically at 3.2 Å resolution and contrasted with the dual‑site binding of tridecyl‑stigmatellin [1]—enables precise dissection of quinone‑reduction steps. Pairing NQNO with a Qo‑site‑specific inhibitor such as myxothiazol provides an orthogonal toolkit for mapping electron‑transfer bifurcation at the Q‑cycle level.

Superoxide Induction for ROS Assays

NQNO reliably induces O₂·⁻ generation in submitochondrial particles oxidizing succinate, an effect documented in bovine heart preparations [1]. Because myxothiazol and mucidin suppress superoxide formation under the same conditions, NQNO serves as a critical positive control for protocols designed to measure mitochondrial ROS output. Investigators studying ischemia‑reperfusion injury, mitochondrial quality control, or redox‑sensitive signaling should procure NQNO to establish a baseline of complex‑III‑derived superoxide production.

Q-Cycle Probing in Cytochrome b6f Complex

In chloroplast and cyanobacterial b6f complexes, NQNO binds selectively to the Qn site, whereas DBMIB occupies the Qp site [1]. This site specificity allows investigators to titrate Qn‑site occupancy independently of Qp activity, an experimental approach that has been instrumental in confirming the modified Q‑cycle model in photosynthetic electron transport. The availability of high‑resolution NQNO‑bound crystal structures (PDB 2E75, 4H0L) further supports structure‑guided mutagenesis studies aimed at identifying residues critical for quinone reduction [2].

Uncoupling Respiration in Plant Mitochondria

For experiments with plant mitochondria—particularly those using mung bean or other higher‑plant preparations—NQNO provides a unique tool that simultaneously inhibits state‑3 respiration (70–80% maximal inhibition) and uncouples oxidative phosphorylation [1]. This dual functionality distinguishes NQNO from antimycin A, which inhibits respiration without uncoupling in the same system. Investigators examining the interplay between electron transport and ATP synthesis in plant bioenergetics should select NQNO when uncoupling is a desired experimental variable.

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